N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a benzo[d]thiazole-derived acetamide featuring a dimethylaminoethyl side chain, phenoxyacetamide backbone, and 5,7-dimethyl substitutions on the benzothiazole ring. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.ClH/c1-15-12-16(2)20-18(13-15)22-21(27-20)24(11-10-23(3)4)19(25)14-26-17-8-6-5-7-9-17;/h5-9,12-13H,10-11,14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADYDZUTIBHMCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)COC3=CC=CC=C3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C21H26ClN3OS
- Molecular Weight : Approximately 436.0 g/mol
- Structure : The compound features a benzo[d]thiazole moiety and a dimethylamino group, which are crucial for its biological activity.
The biological effects of this compound are attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound's structure facilitates binding to these targets, modulating their activity and leading to various biological effects.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. Below are some key areas where this compound shows promise:
Antitumor Activity
Studies have demonstrated that compounds containing the benzo[d]thiazole structure can inhibit cancer cell proliferation. For instance:
- In Vitro Studies : Related compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and interfering with DNA replication .
- Case Study : A study reported that derivatives with similar structures exhibited IC50 values in the low micromolar range against lung cancer cell lines (e.g., A549, HCC827) in both 2D and 3D assays .
Neuroprotective Effects
Some derivatives of benzimidazole and thiazole have been explored for their neuroprotective properties against oxidative stress and neuroinflammation:
- Research Findings : These compounds may offer therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to protect neuronal cells from damage.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties:
- Antibacterial Studies : Research has indicated that similar compounds can exhibit significant antibacterial activity against various pathogens, suggesting potential applications in treating infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)acetamide hydrochloride | Lacks dimethyl groups on the benzo[d]thiazole ring | Moderate antitumor activity |
| N-(2-(dimethylamino)ethyl)-N-(5-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride | One methyl group on the benzo[d]thiazole ring | Reduced efficacy compared to the target compound |
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example:
- Synthesis of Derivatives : New derivatives were synthesized and screened for COX-2 inhibition, showing promising analgesic and anti-inflammatory properties .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between these compounds and target enzymes, supporting their potential as drug candidates.
Scientific Research Applications
Therapeutic Applications
Antitumor Activity
Research indicates that compounds similar to N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride exhibit significant antitumor properties. In vitro studies have demonstrated the ability of these compounds to inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358). For instance, compounds derived from benzothiazole moieties have shown IC50 values indicating effective cytotoxicity against these cell lines .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly as a potential non-steroidal anti-inflammatory drug (NSAID). It is believed to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory process. This inhibition can lead to reduced inflammation in conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
this compound has also shown promising results against various microbial strains. Its efficacy against both bacteria and fungi suggests potential applications in treating infections and developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Moiety : Reaction of thiazole precursors with aryl halides.
- Amidation Reaction : The benzothiazole derivative is reacted with dimethylaminoethylamine to form the amide bond.
- Hydrochloride Formation : Conversion into its hydrochloride salt enhances stability and solubility.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structural integrity and purity of the final product.
Comparison with Similar Compounds
Core Structural Variations
The target compound’s benzothiazole core distinguishes it from other acetamides. Key comparisons include:
Key Observations :
- The 5,7-dimethyl groups on the benzothiazole ring in the target compound likely enhance lipophilicity and metabolic stability compared to nitro () or chloro () substituents .
- The dimethylaminoethyl group introduces basicity, facilitating salt formation (hydrochloride) and improving solubility, unlike neutral analogs in –3 .
- Phenoxyacetamide vs. thioacetamide (): The oxygen atom in phenoxyacetamide may reduce reactivity compared to sulfur-containing analogs, influencing pharmacokinetics .
Key Observations :
- High-yield syntheses (e.g., 97.4% in ) often involve cyclization or condensation reactions under acidic conditions .
- Melting points for benzothiazole derivatives (e.g., 186–207°C in ) suggest higher thermal stability than alachlor-like pesticides () .
Molecular Interactions and Stability
- Hydrogen Bonding : Thiazole-acetamides (–7) form N–H⋯N hydrogen bonds, stabilizing crystal packing. The hydrochloride salt in the target compound may disrupt such interactions, altering solubility and crystallinity .
- π–π Stacking : The 5,7-dimethylbenzo[d]thiazole ring could engage in stronger hydrophobic interactions than dichlorophenyl () or nitro-substituted () analogs, impacting membrane permeability .
Q & A
Basic: How can researchers optimize the synthesis yield of this compound, given its multi-step organic reactions?
Methodological Answer:
Optimization involves systematic variation of reaction parameters. For example:
- Temperature control : Higher temperatures (70–90°C) may accelerate coupling reactions but risk side products like hydrolyzed intermediates .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilic substitution efficiency, while dichloromethane enhances solubility of hydrophobic intermediates .
- Catalyst screening : Use of Hünig’s base (DIPEA) or DMAP to stabilize reactive intermediates during amide bond formation .
- Yield monitoring : Employ TLC (hexane:ethyl acetate, 9:1) to track reaction progress and isolate pure fractions via column chromatography .
Basic: What strategies ensure the hydrochloride salt’s stability in aqueous formulations for biological assays?
Methodological Answer:
- pH adjustment : Maintain pH 3–4 using dilute HCl to prevent deprotonation of the dimethylaminoethyl group, which reduces solubility .
- Lyophilization : Freeze-drying the compound in deionized water with 5% mannitol as a cryoprotectant enhances long-term stability .
- UV-Vis spectroscopy : Monitor degradation at λmax 270–290 nm (characteristic of benzo[d]thiazole moiety) under accelerated storage conditions (40°C/75% RH) .
Advanced: How can computational methods predict reaction pathways for modifying the benzo[d]thiazole core?
Methodological Answer:
- Quantum chemical calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electron density distribution and identify reactive sites (e.g., C2 of thiazole) .
- Transition state analysis : IRC (Intrinsic Reaction Coordinate) calculations validate proposed mechanisms for regioselective alkylation or fluorination .
- Machine learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) for novel substitutions .
Advanced: What advanced characterization techniques resolve structural ambiguities in analogs of this compound?
Methodological Answer:
- X-ray crystallography : Resolve stereochemistry and confirm hydrogen bonding between the acetamide carbonyl and hydrochloride counterion .
- 2D NMR (HSQC, HMBC) : Assign quaternary carbons in the 5,7-dimethylbenzo[d]thiazole ring and verify N-alkylation sites .
- High-resolution mass spectrometry (HRMS) : Detect isotopic patterns (e.g., Cl<sup>35</sup>/Cl<sup>37</sup>) to confirm molecular formula and rule out brominated impurities .
Advanced: How should researchers address contradictory bioactivity data across cell-based assays?
Methodological Answer:
- Dose-response normalization : Use Hill equation modeling to compare EC50 values across assays, accounting for differences in cell permeability (e.g., P-gp efflux in MDCK cells) .
- Metabolite profiling : LC-MS/MS to identify hydrolyzed metabolites (e.g., free phenoxyacetic acid) that may antagonize activity .
- Positive controls : Include reference compounds (e.g., staurosporine for kinase inhibition) to calibrate assay sensitivity .
Basic: What experimental designs assess the compound’s stability under varying environmental conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to 0.1 M NaOH (hydrolysis), 3% H2O2 (oxidation), and UV light (photolysis) for 24 hours, followed by HPLC purity analysis (C18 column, 0.1% TFA in acetonitrile/water) .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>200°C indicates thermal stability) .
Advanced: How can structural modifications improve pharmacokinetics without compromising target binding?
Methodological Answer:
- Bioisosteric replacement : Substitute the phenoxy group with a trifluoromethylpyridyl moiety to enhance metabolic stability while retaining π-π stacking interactions .
- Prodrug design : Mask the dimethylaminoethyl group as a tert-butyl carbamate to reduce renal clearance, with enzymatic cleavage in target tissues .
- Molecular docking (AutoDock Vina) : Screen modifications against crystal structures of biological targets (e.g., kinase domains) to prioritize synthetically feasible analogs .
Advanced: What mechanistic insights explain the compound’s reactivity in heterocyclic ring-forming reactions?
Methodological Answer:
- Nucleophilic aromatic substitution : The electron-deficient benzo[d]thiazole C2 position reacts with amines under microwave irradiation (100°C, 30 min), confirmed by <sup>15</sup>N isotopic labeling .
- Cyclization pathways : DFT calculations show that 5-membered transition states favor benzothiazole-acetamide ring closure over 6-membered intermediates .
Basic: Which analytical methods are critical for purity assessment during scale-up synthesis?
Methodological Answer:
- HPLC-DAD : Use a C18 column with gradient elution (water:acetonitrile, 0.1% formic acid) to quantify impurities >0.1% .
- Karl Fischer titration : Ensure water content <0.5% w/w to prevent hydrolysis during storage .
- Elemental analysis : Match experimental C/H/N percentages to theoretical values (±0.3%) to confirm stoichiometry .
Advanced: How can green chemistry principles be applied to reduce waste in large-scale synthesis?
Methodological Answer:
- Solvent recycling : Recover acetonitrile via fractional distillation (≥95% purity) for reuse in coupling reactions .
- Catalyst immobilization : Employ silica-supported Pd nanoparticles for Suzuki-Miyaura cross-coupling, reducing heavy metal waste .
- Flow chemistry : Continuous flow reactors minimize reaction volumes and improve heat transfer for exothermic steps (e.g., HCl salt formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
